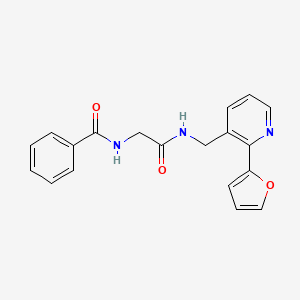

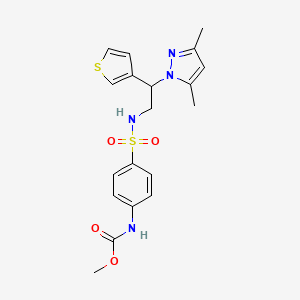

N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide” is a compound that belongs to a class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is related to a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .

Scientific Research Applications

Synthesis and Properties

- The study by El’chaninov and Aleksandrov (2017) involves the synthesis and reaction properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, demonstrating methodologies for electrophilic substitution reactions and nucleophilic substitution, which could provide insights into similar processes for the compound of interest (El’chaninov & Aleksandrov, 2017).

Analytical Techniques

- The research by Ye et al. (2012) details nonaqueous capillary electrophoresis of imatinib mesylate and related substances, showcasing the analytical separation of complex compounds which might be relevant for analyzing similar compounds (Ye et al., 2012).

Histone Deacetylase Inhibition

- Zhou et al. (2008) discuss the discovery of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, offering a potential application in cancer treatment through the modulation of gene expression (Zhou et al., 2008).

Synthetic Methodologies for Heterocyclic Compounds

- Research by El-Essawy and Rady (2011) on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, based on a related compound, highlights the versatility of synthetic routes available for constructing complex heterocyclic systems, which could be adapted for the synthesis of the compound (El-Essawy & Rady, 2011).

Corrosion Inhibition

- Yadav, Sarkar, and Purkait (2015) explored amino acid compounds as corrosion inhibitors for steel, an application that demonstrates the utility of organic compounds in materials science. While not directly related, the principles might be applicable to similar compounds for protecting materials from corrosion (Yadav et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity against various cell lines

Mode of Action

It’s known that similar compounds interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound need to be investigated further.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects towards certain cell lines

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds

Properties

IUPAC Name |

N-[2-[[2-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-17(13-22-19(24)14-6-2-1-3-7-14)21-12-15-8-4-10-20-18(15)16-9-5-11-25-16/h1-11H,12-13H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLVWWBXUUQXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2970899.png)

![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)

![N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2970901.png)

![11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2970903.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)

![4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2970918.png)